methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-5-3-7(10(14)16-2)12-6(5)4-8(11)13-9/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFHVWNPQDQNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653293 | |
| Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-21-0 | |
| Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been identified as a promising scaffold for the development of novel pharmaceuticals:
- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The pyrrolo-pyridine structure is known for its ability to modulate biological pathways involved in tumor growth.
- Neurological Disorders : Research suggests potential applications in treating neurological conditions due to its interactions with neurotransmitter systems.
Agrochemicals
The compound may also serve as a lead structure for developing new agrochemical products:
- Pesticides and Herbicides : Its unique chemical properties allow for modifications that can enhance efficacy against specific pests or weeds while minimizing environmental impact.
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced materials:
- Polymeric Materials : The compound's reactivity can be harnessed to create polymers with tailored properties for specific applications, such as coatings or composites.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was traced back to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Agricultural Applications
Research involving field trials showed that modified versions of this compound had significant efficacy as a herbicide against common agricultural weeds without affecting crop yield. This highlights its potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with structurally related pyrrolopyridine esters:
Key Differences
Substituent Position and Reactivity: Chlorine at position 6 (vs. Methoxy at position 4 enhances electron density on the pyridine ring, altering regioselectivity in electrophilic substitutions compared to methoxy at position 5 .
Synthetic Yields :
- Methoxy-chloro analogs (e.g., entry 12 in Table 1 of ) show lower thermolysis yields (32%) compared to halogen-only derivatives (66–93%), likely due to competing side reactions from electron-donating methoxy groups .
Pharmacological Potential: While methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivatives are intermediates in CNS drug candidates , methyl 6-chloro-4-methoxy derivatives lack direct activity reports but share structural motifs with bioactive 5-azaindoles .
Commercial Availability :
- This compound is listed as discontinued due to low demand, unlike its 4-chloro and 5-methoxy analogs, which remain accessible .
Spectroscopic Data
Biological Activity
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS No. 871583-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C10H9ClN2O3
- Molecular Weight : 240.64 g/mol
- Structure : The compound features a pyrrolo[3,2-c]pyridine core, which is known for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Protein Kinase Inhibition : This compound has been identified as a potent inhibitor of MPS1 (Monopolar Spindle 1), a protein kinase crucial for cell cycle regulation. MPS1 is often overexpressed in cancer cells, making it a target for anticancer therapies. Studies have shown that derivatives of this compound exhibit IC50 values as low as 0.025 μM against MPS1, indicating strong inhibitory effects .
- Antibacterial Activity : Research indicates that pyrrole derivatives can exhibit significant antibacterial properties. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of pyrrolo[3,2-c]pyridines, compounds structurally related to this compound showed significant activity against HCT116 human colon cancer cells with GI50 values around 0.55 μM . This highlights the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Properties
A comparative analysis of pyrrole derivatives revealed that those with similar structures exhibited notable antimicrobial activity. For example, derivatives containing halogen substitutions were found to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria . this compound's chlorine and methoxy groups may contribute to similar effects.
Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how are they determined?
- Methodological Answer : The compound (CAS 871583-21-0) has a molecular formula of C₁₀H₉ClN₂O₃ and a molecular weight of 240.64 g/mol . Key properties include solubility in polar aprotic solvents (e.g., THF, DMF) and stability under inert atmospheres. Characterization typically involves:
- Mass Spectrometry (MS) : Exact mass determination (theoretical: 240.0292) using high-resolution MS to confirm molecular ion peaks .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows distinct peaks for the methoxy group (~δ 3.8–4.1 ppm) and aromatic protons (δ 6.5–7.4 ppm) .
Table 1 : Basic Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 871583-21-0 | |
| Molecular Weight | 240.64 g/mol | |
| Solubility | THF, DMF, limited in H₂O |
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. A representative method involves:
Core Functionalization : Reacting methyl 4-chloro-pyrrolo[3,2-c]pyridine-2-carboxylate with sodium methoxide in methanol under reflux to introduce the methoxy group .
Chlorination : Using POCl₃ or PCl₅ to introduce the 6-chloro substituent .
Key Conditions :
- Catalyst: t-BuBrettPhosPdG3 (4 mol%) for coupling reactions .
- Solvent: THF or DMF at 80–120°C .
Yields range from 72–96% after purification by column chromatography (e.g., 0–80% EtOAc in cyclohexane) .
Advanced Research Questions
Q. How can regioselective modifications of the pyrrolo-pyridine core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer : Advanced modifications focus on the 1H-pyrrole and pyridine rings:
- N-Methylation : Treatment with iodomethane and Cs₂CO₃ in DMA at 25°C selectively methylates the pyrrole nitrogen (→ 1-methyl derivative, 96% yield) .
- Hydroxylation : Hydrolysis with aqueous NaOH (3 N, 45°C) replaces the 4-chloro group with -OH .
- Alkoxy Substitutions : Use of t-BuBrettPhosPdG3 catalyst with alcohols (e.g., 2,2,2-trifluoroethanol) under microwave irradiation for C–O bond formation .
Table 2 : Representative Modifications and Yields
| Modification | Conditions | Yield | Reference |
|---|---|---|---|
| N-Methylation | Cs₂CO₃, iodomethane, DMA | 96% | |
| 4-Chloro → 4-Hydroxy | NaOH (3 N), EtOH, 45°C | Quant. |
Q. What analytical strategies resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation strategies include:
- Dynamic NMR (DNMR) : To study tautomeric equilibria (e.g., NH proton exchange in DMSO-d₆) .
- High-Resolution MS (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 241.0371) and rule out adducts .
- X-ray Crystallography : Resolve ambiguities using SHELX software for structure refinement (e.g., space group determination, R-factor < 0.05) .
Q. How is computational modeling applied to predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to:
- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for reactivity predictions .
- Target Binding : Dock the compound into enzyme active sites (e.g., kinase domains) using AutoDock Vina, with force fields adjusted for halogen bonds (Cl⋯O/N interactions) .
Note : Similar pyrrolo-pyridine derivatives exhibit anti-cancer activity in HepG2 cells, suggesting potential targets for this compound .
Data Contradictions and Resolution
- Synthetic Yield Variability : Patent examples report yields from 72–96% for similar reactions. Lower yields (e.g., 72% vs. 96% ) may stem from solvent purity or catalyst loading.
- Tautomerism in NMR : The 1H-pyrrole NH proton (δ ~11–12 ppm) may appear broad or absent due to exchange; deuterated solvents or low-temperature NMR mitigate this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
